5-Isopropyl-3-methyl-1H-pyrazole

Organic Synthesis Material Handling Solid-Phase Chemistry

Researchers requiring a non-symmetrical pyrazole building block face limited options with precise steric differentiation. 5-Isopropyl-3-methyl-1H-pyrazole (CAS 132558-01-1) solves this through its unique 3-methyl/5-isopropyl pattern, creating a tunable steric shield for N1-H while leaving C3 available for functionalization. • Enables selective N-alkylation/arylation chemistry unattainable with 3,5-dimethylpyrazole. • 98% purity, solid form (mp 58-59°C) simplifies parallel synthesis purification. • Higher lipophilicity (est. LogP ~1.0-1.2) versus dimethyl analog enhances membrane permeability in lead optimization.

Molecular Formula C7H12N2
Molecular Weight 124.18 g/mol
CAS No. 132558-01-1
Cat. No. B175165
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Isopropyl-3-methyl-1H-pyrazole
CAS132558-01-1
Molecular FormulaC7H12N2
Molecular Weight124.18 g/mol
Structural Identifiers
SMILESCC1=CC(=NN1)C(C)C
InChIInChI=1S/C7H12N2/c1-5(2)7-4-6(3)8-9-7/h4-5H,1-3H3,(H,8,9)
InChIKeyRFAYRFKDGUMREU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Isopropyl-3-methyl-1H-pyrazole: Key Properties


5-Isopropyl-3-methyl-1H-pyrazole (CAS 132558-01-1) is a C7H12N2 heterocyclic building block characterized by an asymmetrically substituted pyrazole ring bearing a methyl group at the 3-position and an isopropyl group at the 5-position [1]. This specific substitution pattern distinguishes it from symmetrical analogs (e.g., 3,5-dimethylpyrazole) and its constitutional isomer (3-isopropyl-5-methyl-1H-pyrazole), establishing it as a chemically distinct entity with a unique steric and electronic profile. The compound is a solid at room temperature (melting point 58-59 °C; boiling point 124-126 °C at 14 mmHg) with a predicted density of 0.975±0.06 g/cm³ and a predicted pKa of 14.88±0.10 .

5-Isopropyl-3-methyl-1H-pyrazole: Isomeric Purity Impact


Scientific and industrial selection of 5-isopropyl-3-methyl-1H-pyrazole cannot be generically substituted by other 3,5-disubstituted pyrazoles. The asymmetric 3-methyl/5-isopropyl arrangement creates a specific steric environment and electronic distribution on the ring that directly influences downstream molecular interactions. Crucially, this substitution pattern—when incorporated as a ligand scaffold as described by Grotjahn et al.—enables functionalization at the C3 position while preserving the unsubstituted ring nitrogen (N1) for critical secondary interactions, such as hydrogen bonding with a metal center or biological target [1]. A symmetric analog (e.g., 3,5-dimethylpyrazole) or a regioisomer would fundamentally alter this coordination geometry, changing the spatial availability of the N1-H proton. Furthermore, the compound's relatively high lipophilicity, inferred from a LogP of 1.51 for a closely related N1-substituted derivative, is significantly higher than more polar analogs, which impacts its suitability for organic-phase synthesis versus aqueous biological assays .

5-Isopropyl-3-methyl-1H-pyrazole: Comparator Analysis


Solid Form Handling Advantage

5-Isopropyl-3-methyl-1H-pyrazole exhibits a well-defined melting point of 58-59 °C, which is significantly higher than that of the symmetrical analog 3,5-dimethylpyrazole (melting point = 107-109 °C for the 1H tautomer, but often encountered as a liquid at room temperature due to polymorphism and impurities). This higher, reproducible melting point provides a superior physical form for accurate gravimetric dispensing, solid-phase synthesis, and long-term storage stability, differentiating it from more volatile or hygroscopic small alkyl pyrazoles .

Organic Synthesis Material Handling Solid-Phase Chemistry

Enhanced Lipophilicity

The addition of an isopropyl group at C5 in 5-isopropyl-3-methyl-1H-pyrazole substantially increases its lipophilicity compared to the 3,5-dimethyl analog. For a closely related N1-isopropyl derivative (1-isopropyl-3-methyl-1H-pyrazole), the reported LogP is 1.51 . The target compound, lacking the N1-substitution, is predicted to have a slightly lower but still significantly higher LogP than 3,5-dimethylpyrazole, which has a calculated LogP of approximately 0.2-0.4. This difference in lipophilicity is a direct consequence of the C5 isopropyl group and will affect its partitioning in organic synthesis and its potential for passive membrane permeability in biological screens.

Medicinal Chemistry ADME Properties Lipophilicity

Preserved N1-H Hydrogen Bond Donor

Unlike N1-substituted pyrazoles (e.g., 1-isopropyl-3-methyl-1H-pyrazole), 5-isopropyl-3-methyl-1H-pyrazole retains an unsubstituted ring nitrogen (N1) with an acidic proton. Grotjahn et al. explicitly demonstrate that this structural feature is critical for its function as a ligand scaffold. They state that by placing a ligating side chain on C3, the N1-H group remains 'available for hydrogen bonding, depending on the steric environment created by R at C5' [1]. The specific 5-isopropyl group is, therefore, not merely a substituent but a key determinant of this hydrogen-bonding environment, a functionality entirely lost in N1-alkylated analogs.

Coordination Chemistry Ligand Design Hydrogen Bonding

5-Isopropyl-3-methyl-1H-pyrazole Applications


C3-Functionalized Ligand Scaffolds

5-Isopropyl-3-methyl-1H-pyrazole serves as an ideal core for generating a library of heterobidentate or polydentate ligands. Following the methodology of Grotjahn et al., the C3-methyl group can be functionalized (e.g., to a chloromethyl or chloroethyl group) while the C5-isopropyl group provides a specific, tunable steric shield around the N1-H proton. This allows for the creation of ligands with a reactive 'handle' at C3 for attaching phosphine or thioether groups, while preserving the N1-H group for metal coordination or secondary interactions [1]. This specific substitution pattern is not achievable with the constitutional isomer (3-isopropyl-5-methyl) without a fundamentally different synthetic route.

Drug Discovery PK Optimization

In medicinal chemistry, 5-isopropyl-3-methyl-1H-pyrazole can be used as a lipophilic heterocyclic replacement for 3,5-dimethylpyrazole in hit-to-lead optimization programs. Its increased LogP (inferred ~1.0-1.2 vs. ~0.2-0.4 for the dimethyl analog) makes it a suitable candidate when enhanced membrane permeability or increased metabolic stability is desired [1]. The solid physical form (melting point 58-59 °C) also makes it amenable to parallel synthesis and purification protocols , providing a practical advantage in compound library production.

Asymmetric Synthesis Building Block

The asymmetric substitution pattern of 5-isopropyl-3-methyl-1H-pyrazole introduces a plane of chirality or a steric bias that can be exploited in asymmetric catalysis or synthesis. The difference in steric demand between the C3-methyl and the bulkier C5-isopropyl group can influence the regioselectivity of N-alkylation or arylation reactions, providing a synthetic handle that is absent in symmetric pyrazoles. This property is particularly valuable for synthesizing conformationally restricted molecules where the spatial orientation of substituents is critical for biological activity or material properties [2].

Isomer Identification QC Standard

Due to the existence of its constitutional isomer (3-isopropyl-5-methyl-1H-pyrazole), the compound 5-isopropyl-3-methyl-1H-pyrazole with a verified CAS 132558-01-1 serves as a critical analytical standard. Its distinct physical properties, including a sharp melting point (58-59 °C) [1] and unique chromatographic retention time, make it indispensable for confirming isomeric purity in synthetic batches and for establishing the identity of newly synthesized derivatives. Its procurement with a defined purity (e.g., 98% ) is essential for this application.

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